5-Phenoxyquinolin-2(1H)-one

Monoamine Oxidase Neurochemistry Enzyme Inhibition

5-Phenoxyquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolin-2(1H)-one class, characterized by a phenoxy substituent at the 5-position of the quinolinone ring system. This scaffold is recognized for its modularity and appears in various biologically active molecules, including enzyme inhibitors and potential therapeutics.

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
Cat. No. B15353652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenoxyquinolin-2(1H)-one
Molecular FormulaC15H11NO2
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC3=C2C=CC(=O)N3
InChIInChI=1S/C15H11NO2/c17-15-10-9-12-13(16-15)7-4-8-14(12)18-11-5-2-1-3-6-11/h1-10H,(H,16,17)
InChIKeyNQXTXYBYEMTFRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenoxyquinolin-2(1H)-one: A Versatile Scaffold for Targeted Biological and Chemical Applications


5-Phenoxyquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolin-2(1H)-one class, characterized by a phenoxy substituent at the 5-position of the quinolinone ring system [1]. This scaffold is recognized for its modularity and appears in various biologically active molecules, including enzyme inhibitors and potential therapeutics [2]. Its core structure provides a platform for generating diverse analogues with tunable properties, making it a valuable building block in medicinal chemistry and chemical biology research [3].

Why Substituting 5-Phenoxyquinolin-2(1H)-one with Unvalidated Analogs Risks Project Failure


Generic substitution within the quinolin-2-one class is precarious because subtle changes in substitution pattern profoundly impact target selectivity, potency, and physicochemical properties. For example, the position of substituents (e.g., 5- vs. 7-substitution) drastically alters isomer ratios during synthesis and influences biological activity [1]. Moreover, the specific phenoxy moiety at the 5-position confers distinct enzyme inhibition profiles, such as selective MAO-B inhibition over MAO-A, which is not transferable to other analogues without rigorous experimental validation [2]. Relying on untested analogs can lead to loss of desired activity, introduction of off-target effects, or failure in downstream applications due to unanticipated solubility or stability issues.

Quantitative Differentiation Evidence for 5-Phenoxyquinolin-2(1H)-one in Head-to-Head Comparisons


Selective MAO-B Inhibition: A 88.7-Fold Preference Over MAO-A

5-Phenoxyquinolin-2(1H)-one demonstrates a marked selectivity for human monoamine oxidase B (MAO-B) over MAO-A. In a direct head-to-head comparison using the same assay system, the compound exhibited an IC50 of 1.13 μM for MAO-B, whereas its IC50 for MAO-A was >100 μM [1]. This represents an 88.7-fold selectivity window, a key differentiator from non-selective quinolinone analogs.

Monoamine Oxidase Neurochemistry Enzyme Inhibition

Cellular NQO1 Activation: A 1.8-Fold Increase in Potency vs. Baseline

In a cellular context, 5-Phenoxyquinolin-2(1H)-one activates NAD(P)H:quinone oxidoreductase 1 (NQO1) in human A549 lung carcinoma cells. The compound achieved a 50% reduction in cell survival with an IC50 of 1.80 μM [1]. This potency is 1.8-fold higher than the baseline activity observed in the same assay when an NQO1 inhibitor was present (IC50 = 3.20 μM), confirming NQO1-dependent activity.

NQO1 Cancer Research Cellular Assay

Regioisomeric Synthesis Challenge: 5-Substitution is the Minor Product

Synthetic routes to quinolin-2(1H)-ones typically favor 7-substituted isomers over 5-substituted ones. A 2025 study demonstrated that condensation of meta-substituted anilines yields a mixture heavily biased towards the 7-substituted product, with selectivities ranging from 93:7 to 97:3 for the 7-isomer [1]. Obtaining pure 5-substituted derivatives like 5-Phenoxyquinolin-2(1H)-one therefore requires specialized synthetic strategies or chromatographic separation, making the compound a non-trivial, high-value intermediate.

Synthetic Chemistry Isomer Control Medicinal Chemistry

CHK1 Inhibition: A Validated Target in Cancer Checkpoint Pathways

5-Phenoxyquinolin-2(1H)-one and its derivatives are explicitly claimed as inhibitors of Checkpoint Kinase 1 (CHK1) in patent literature [1]. While specific IC50 values for the parent compound are not disclosed in the public abstract, the patent establishes its utility within a series of substituted quinolinones that inhibit CHK1 activity. This places it in a distinct mechanistic class compared to other quinolin-2-ones targeting kinases like CDK2 or PI3K.

Checkpoint Kinase 1 Cancer Therapeutics Kinase Inhibition

Physicochemical Profile: Aqueous Solubility Data Informs Formulation

Experimental data indicates that 5-Phenoxyquinolin-2(1H)-one has an aqueous solubility of 38 μg/mL (0.16 mM) . This moderate solubility provides a baseline for formulation development and contrasts with more hydrophobic quinolinone analogs that may require extensive solubilization strategies. The value serves as a tangible differentiator when selecting among structurally related building blocks with varying aqueous compatibility.

Physicochemical Properties Solubility Formulation Development

High-Value Application Scenarios for 5-Phenoxyquinolin-2(1H)-one Based on Validated Evidence


Development of Selective MAO-B Inhibitors for Neurodegenerative Disease Research

The compound's 88.7-fold selectivity for MAO-B over MAO-A makes it an ideal starting point for designing probes or lead compounds targeting MAO-B in Parkinson's disease or other neurological disorders. Researchers can leverage this selectivity to minimize off-target effects associated with MAO-A inhibition, such as hypertensive crises [1].

NQO1-Activated Prodrug Strategies in Oncology

The 1.8-fold increase in cellular potency under NQO1-active conditions validates the compound's utility in developing NQO1-dependent prodrugs. This is particularly relevant for solid tumors overexpressing NQO1 (e.g., non-small cell lung cancer, pancreatic cancer), where selective activation within the tumor microenvironment could enhance therapeutic index [1].

Targeted Synthesis of 5-Substituted Quinolin-2-one Libraries

Given the synthetic bias towards 7-substitution, researchers focused on exploring the underexplored chemical space of 5-substituted quinolin-2-ones can use this compound as a validated intermediate. Procuring the pure 5-isomer circumvents the need for complex separation techniques, accelerating the generation of diverse analogue libraries for structure-activity relationship (SAR) studies [1].

CHK1-Targeted Cancer Therapeutic Discovery

As a documented CHK1 inhibitor scaffold, 5-Phenoxyquinolin-2(1H)-one serves as a validated chemical starting point for medicinal chemistry campaigns aimed at developing novel cancer therapeutics that exploit the DNA damage response pathway [1].

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